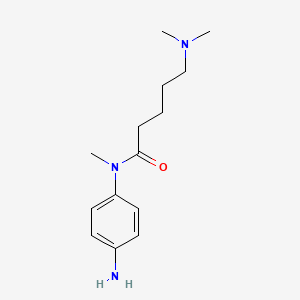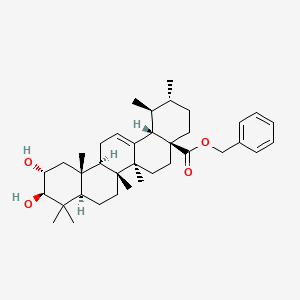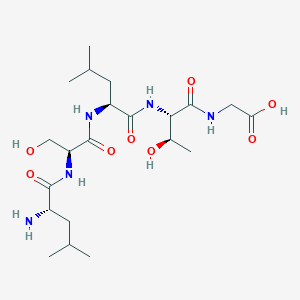![molecular formula C14H22N2O B12538968 1-[3-(Benzyloxy)propyl]piperazine CAS No. 655241-66-0](/img/structure/B12538968.png)
1-[3-(Benzyloxy)propyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(Benzyloxy)propyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound features a benzyloxy group attached to the propyl chain, which is further connected to the piperazine ring. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[3-(Benzyloxy)propyl]piperazine can be synthesized through several methods. One common approach involves the reaction of piperazine with 3-(benzyloxy)propyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-[3-(Benzyloxy)propyl]piperazine undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the benzyloxy group, yielding simpler piperazine derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or sulfonates in the presence of a base
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction could produce simpler piperazine compounds .
Scientific Research Applications
1-[3-(Benzyloxy)propyl]piperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: Investigated for its potential as a ligand in receptor studies and enzyme inhibition assays.
Medicine: Explored for its potential therapeutic effects, including its role as a monoamine oxidase inhibitor, which could have implications in treating neurological disorders
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 1-[3-(Benzyloxy)propyl]piperazine involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of monoamine neurotransmitters. This leads to increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions such as depression and Parkinson’s disease .
Comparison with Similar Compounds
1-Benzylpiperazine: Another piperazine derivative with similar structural features but different biological activities.
3-(Benzyloxy)benzylpiperazine: Shares the benzyloxy group but differs in the position of attachment to the piperazine ring
Uniqueness: 1-[3-(Benzyloxy)propyl]piperazine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as a monoamine oxidase inhibitor sets it apart from other piperazine derivatives, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
655241-66-0 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
1-(3-phenylmethoxypropyl)piperazine |
InChI |
InChI=1S/C14H22N2O/c1-2-5-14(6-3-1)13-17-12-4-9-16-10-7-15-8-11-16/h1-3,5-6,15H,4,7-13H2 |
InChI Key |
NCFFOLWITYZSER-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[([1,1'-Biphenyl]-4-yl)(cyclohexyl)methylene]diphenol](/img/structure/B12538885.png)
![1-[(3,5-Dinitrophenyl)sulfanyl]ethan-1-ol](/img/structure/B12538887.png)

![3-[(Hexylsulfanyl)methylidene]-1-(2-methylpropyl)pyrrolidin-2-one](/img/structure/B12538904.png)
stannane](/img/structure/B12538920.png)
![4,6-Octadiyn-3-one, 8-[(2R,3S)-3-heptyloxiranyl]-](/img/structure/B12538926.png)
![4-{[1-(Diphenylmethyl)-1H-indol-3-yl]methyl}-3-methoxybenzoic acid](/img/structure/B12538933.png)
![1H-Indole, 6-chloro-3-[(4-fluorophenyl)sulfonyl]-1-(2-piperidinylmethyl)-](/img/structure/B12538941.png)

![Trihexyl-[2-(9-methylfluoren-9-yl)ethyl]silane](/img/structure/B12538952.png)


![N-{3-[Bis(carboxymethyl)amino]-2-hydroxypropyl}-N-methylglycine](/img/structure/B12538984.png)

